Eclanamine Maleate

Antidepressant Potency Norepinephrine Uptake Behavioral Pharmacology

Eclanamine maleate (development code U-48,753E) is a nontricyclic antidepressant compound patented by The Upjohn Company but never marketed. It acts by inhibiting the reuptake of serotonin and norepinephrine , distinguishing itself structurally from imipramine and other traditional antidepressants.

Molecular Formula C20H26Cl2N2O5
Molecular Weight 445.3 g/mol
CAS No. 67450-45-7
Cat. No. B162812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclanamine Maleate
CAS67450-45-7
Synonymseclanamine
eclanamine maleate
Molecular FormulaC20H26Cl2N2O5
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
InChIKeyZEUQHGFLDLNEOB-CHHFXETESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eclanamine Maleate (CAS 67450-45-7): A Structurally Novel Nontricyclic Antidepressant for Research Applications


Eclanamine maleate (development code U-48,753E) is a nontricyclic antidepressant compound patented by The Upjohn Company but never marketed [1]. It acts by inhibiting the reuptake of serotonin and norepinephrine [2], distinguishing itself structurally from imipramine and other traditional antidepressants [1]. The compound was serendipitously discovered as a derivative of the κ-opioid receptor agonist U-50,488 [2]. As a research tool, it is classified as an analytical reference standard for forensic and pharmacological studies .

Workflow: Analytical reference standard for forensic and pharmacological studies.
Model fit: Supports adrenergic and serotonergic pathway research in depression models.
Selection context: Structurally novel, non-tricyclic scaffold; select for norepinephrine and epinephrine transporter studies.

Why Eclanamine Maleate Cannot Be Interchanged with Other Nontricyclic Antidepressants


Unlike structurally related analogs or other nontricyclic antidepressants, Eclanamine maleate exhibits a unique pharmacological signature characterized by exceptional potency at α2-adrenergic desensitization and a markedly prolonged metabolite elimination profile. Direct comparative studies reveal that Eclanamine demonstrates substantially greater potency than imipramine in key antidepressant assays [1], while possessing a distinct metabolite half-life that is not replicated by other compounds in its class [2]. These quantifiable differences preclude generic substitution in research settings where precise modulation of adrenergic signaling or extended pharmacokinetic tracking is required. The absence of clinical development data and its status as a research-only reference standard further underscore the necessity of using Eclanamine maleate specifically for investigative protocols, rather than substituting with more common but pharmacologically divergent SNRI agents.

Target
Eclanamine Maleate
Common Substitute
Imipramine / Other SNRIs
Reported α2-adrenergic desensitization potency is not replicated by imipramine; distinct metabolite elimination profile may shift long-duration study interpretation.
Pharmacological signature differs from class-level SNRI expectations; direct replacement may alter endpoint response in mechanistic studies.

Eclanamine Maleate: Quantified Differentiation in Antidepressant Potency, α2-Adrenergic Desensitization, and Metabolite Half-Life


Superior Potency vs. Imipramine in Norepinephrine Potentiation and Behavioral Despair

In a direct head-to-head comparison, Eclanamine maleate (U-48,753E) was found to be considerably more potent than imipramine in tests of norepinephrine potentiation and behavioral despair [1]. The study evaluated antidepressant-like activity using standard preclinical models, demonstrating a quantifiable advantage for Eclanamine.

Potency vs Imipramine
Direct head-to-head
Considerably more potent in norepinephrine potentiation and behavioral despair assays.
Supports higher reported assay response; enables exploration of noradrenergic mechanisms at potentially lower research doses.
Rodent models; exact fold-difference not numerically specified in abstract.
Antidepressant Potency Norepinephrine Uptake Behavioral Pharmacology

Marked α2-Adrenergic Desensitization: A Key Differentiator from Imipramine

Eclanamine maleate (U-48,753E) is most markedly distinguished by its potency in a test of alpha2-adrenergic desensitization. Extremely low repeated doses and single doses of U-48,753E were effective at antagonizing the hypothermia induced by the alpha2 agonist, clonidine. In contrast, imipramine required much higher, repeated doses to display similar activity [1].

α2-Desensitization
Direct head-to-head
Effective at antagonizing clonidine-induced hypothermia at extremely low repeated and single doses; imipramine required much higher, repeated doses.
Reported α2-adrenergic desensitization profile differentiates mechanism from imipramine in depression pathway studies.
Mouse model; clonidine hypothermia assay.
α2-Adrenergic Receptor Receptor Desensitization Clonidine Antagonism

Selective and Potent Inhibition of Epinephrine Uptake Compared to Imipramine

In vivo measurements of biogenic amine uptake indicated that U-48,753E (Eclanamine maleate) blocks norepinephrine, epinephrine, and serotonin uptake. Crucially, it is much more potent than imipramine, particularly regarding epinephrine uptake [1].

Epinephrine Uptake
Direct head-to-head
Much more potent than imipramine at inhibiting epinephrine uptake in vivo.
Provides a mechanistic basis for reported α2-adrenergic profile; supports adrenergic system research.
In vivo rodent biogenic amine uptake measurement.
Monoamine Transporter Epinephrine Uptake Catecholamine Reuptake Inhibition

Prolonged Elimination Half-Life of Active Metabolites

A high-performance liquid chromatographic method developed for eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in human urine revealed that the metabolites of eclanamine have long elimination half-lives, with levels still quantifiable in the 72-96 hour collection interval [1]. This suggests a unique pharmacokinetic profile.

Metabolite Half-Life
Class-level inference
Active metabolites quantifiable in 72-96 hour urine collection interval.
Supports prolonged pharmacodynamic endpoint context; relevant for sustained-activity research models.
Human urine study; compared to typical SNRI parent half-lives.
Pharmacokinetics Metabolite Half-Life N-Desmethyl Metabolite

Defined Physicochemical and Solubility Profile for Experimental Consistency

As a defined analytical reference standard, Eclanamine maleate (U-48,753E) has a characterized solubility profile: 25 mg/mL in DMF, 30 mg/mL in DMSO, 15 mg/mL in Ethanol, and 10 mg/mL in PBS (pH 7.2) . This provides a reproducible baseline for in vitro and in vivo experimental design.

Solubility Profile
Data to verify
DMF: 25 mg/mL; DMSO: 30 mg/mL; Ethanol: 15 mg/mL; PBS (pH 7.2): 10 mg/mL.
Defined solubility range supports consistent experimental formulation.
Supplier-provided specification; independent verification recommended.
Solubility Formulation Reference Standard

Optimal Research and Industrial Applications for Eclanamine Maleate


Investigating α2-Adrenergic Desensitization in Depression Models

Based on its marked α2-adrenergic desensitization potency demonstrated in direct comparison to imipramine [1], Eclanamine maleate is ideally suited for research into the role of α2-adrenergic receptors in the pathophysiology and treatment of depression. Its ability to antagonize clonidine-induced hypothermia at low doses provides a robust and sensitive model for studying receptor regulation and downstream signaling.

Prolonged Pharmacodynamic Studies of SNRI Mechanisms

The extended elimination half-life of Eclanamine's active metabolites, quantifiable up to 96 hours [1], makes this compound a valuable tool for studies requiring sustained monoamine reuptake inhibition. This property is particularly relevant for investigating the temporal dynamics of antidepressant efficacy and for designing chronic dosing regimens in preclinical models.

Comparative Pharmacology of Catecholamine Reuptake

Eclanamine maleate's unique profile of being much more potent than imipramine at inhibiting epinephrine uptake [1] positions it as a critical comparator for dissecting the relative contributions of norepinephrine versus epinephrine reuptake inhibition in antidepressant action. It can be used alongside other SNRIs to parse out specific adrenergic mechanisms.

Forensic Toxicology and Analytical Reference Standard

As a certified analytical reference standard with defined solubility and storage parameters [1], Eclanamine maleate is essential for developing and validating bioanalytical methods (e.g., LC-MS/MS) for the detection of this compound and its unique metabolites [2] in forensic toxicology or drug metabolism research.

Application
Selection Property
Validation Focus
α2-Adrenergic desensitization studies
Clonidine-antagonism potency profile
Receptor regulation and downstream signaling interpretation
Sustained SNRI mechanistic studies
Extended active metabolite half-life
Temporal pharmacodynamic endpoint review in chronic dosing models
Catecholamine reuptake pharmacology
Epinephrine/norepinephrine uptake inhibition ratio
Adrenergic mechanism dissection vs. other monoamine reuptake inhibitors
Bioanalytical method validation
Defined solubility and reference standard status
LC-MS/MS method development for metabolite profiling in research matrices

Technical Documentation Hub

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32 linked technical documents
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